N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide -

N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Catalog Number: EVT-3706764
CAS Number:
Molecular Formula: C23H24N2O4S
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Repaglinide

Compound Description: Repaglinide is a fast-acting, short-duration anti-diabetic drug used to treat type 2 diabetes. It works by stimulating insulin release from the pancreas by closing ATP-sensitive potassium channels in pancreatic beta cells. []

Relevance: While the exact structure of Repaglinide is not provided in the abstracts, the research paper focuses on identifying novel impurities present in Repaglinide bulk drug batches. These impurities, discussed below, share structural similarities with Repaglinide and provide insight into its synthesis and potential degradation pathways. Notably, several impurities like 4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (9) share the core benzamide structure and ethoxyphenyl substituent with the main compound, N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. []

4-(cyanomethyl)-2-ethoxybenzoic acid (8)

Compound Description: This compound is identified as an impurity in Repaglinide bulk drug batches. []

Relevance: 4-(cyanomethyl)-2-ethoxybenzoic acid (8) represents a potential starting material or intermediate in the synthesis of Repaglinide. Its structure is closely related to N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, sharing the 4-ethoxybenzamide moiety. The presence of the cyanomethyl group suggests a possible reaction site for further modification to arrive at the final Repaglinide structure. []

4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (9)

Compound Description: This compound is another impurity found in Repaglinide batches. []

Relevance: 4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (9) is structurally very similar to Repaglinide, indicating a close relationship in their synthetic pathways. It shares the core 4-ethoxybenzamide structure with N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. The presence of the cyanomethyl group, as in compound (8), suggests its role as a potential intermediate in the multi-step synthesis of Repaglinide. []

4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamide (10)

Compound Description: This compound is identified as an impurity in Repaglinide bulk drug batches. []

Relevance: 4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamide (10) is closely related to both Repaglinide and the main compound, N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. It retains the 4-ethoxybenzamide core structure, and the 2-amino-2-oxoethyl substituent suggests a potential precursor or byproduct in the synthesis of Repaglinide. []

2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) carbamoyl)phenyl) acetic acid (11)

Compound Description: This impurity, found in Repaglinide drug substance, was successfully crystallized and its structure was determined using single crystal X-ray diffraction. []

Relevance: 2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) carbamoyl)phenyl) acetic acid (11) shares the 4-ethoxybenzamide core structure with N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. It is closely related to Repaglinide and provides insights into potential synthetic routes or degradation products. The presence of the acetic acid group suggests another possible point of divergence or modification in the synthesis of Repaglinide. []

4-(cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide (13)

Compound Description: This is another impurity identified in Repaglinide bulk drug batches. []

Relevance: 4-(cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide (13) shares the 4-ethoxybenzamide core with N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide and is structurally similar to Repaglinide. The presence of the cyanomethyl group, as seen in other impurities, suggests a possible synthetic intermediate. The variation in the amine substituent compared to other impurities provides information about the flexibility of the synthetic pathway. []

2-(4-(cyclohexylcarbamoyl)-3-ethoxyphenyl) acetic acid (14)

Compound Description: This compound is an identified impurity in Repaglinide bulk drug batches. []

Relevance: 2-(4-(cyclohexylcarbamoyl)-3-ethoxyphenyl) acetic acid (14) is another Repaglinide-related compound sharing the 4-ethoxybenzamide core with the main compound, N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. The acetic acid group, similar to compound (11), indicates a possible branching point in the synthesis of Repaglinide or a potential degradation pathway. []

N-cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide (16)

Compound Description: This compound is an identified impurity in Repaglinide bulk drug batches. []

Relevance: N-cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide (16) is structurally related to Repaglinide and shares the 4-ethoxybenzamide core structure with N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. The variations in the side chains provide insights into the potential byproducts formed during Repaglinide synthesis or storage. []

3 - ({[({[(2S) -4- (3,4- dichlorobenzyl) morpholin-2-yl] methyl} amino) carbonyl ] - amino} methyl) = N-ethyl-benzamide

Compound Description: This compound is mentioned as an example within a patent focused on CCR3 antagonists for treating inflammatory conditions. []

Relevance: Although structurally different from N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, it highlights the importance of substituted benzamides as a class of compounds with potential therapeutic applications. This suggests that modifications to the core benzamide structure, as seen in the main compound, can lead to diverse biological activities. []

N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl) benzamide

Compound Description: This compound acts as a TAAR1 antagonist. []

Relevance: This compound shares the core benzamide structure with N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. While structurally different, its activity as a TAAR1 antagonist suggests that subtle changes in the substituents of the benzamide core can drastically alter its biological activity. This highlights the potential of benzamide derivatives, like the main compound, as valuable scaffolds for developing drugs targeting diverse biological pathways. []

Properties

Product Name

N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

IUPAC Name

N-(4-ethoxyphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C23H24N2O4S/c1-3-29-22-15-13-20(14-16-22)24-23(26)19-11-9-18(10-12-19)17-25(30(2,27)28)21-7-5-4-6-8-21/h4-16H,3,17H2,1-2H3,(H,24,26)

InChI Key

UYEHALDCMKKZNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.